molecular formula C17H28N4O7 B8099965 (E)-tert-Butyl (3-isopropyl-4-oxo-1,3,8-triazaspiro[4.5]decan-2-ylidene)carbamate oxalate

(E)-tert-Butyl (3-isopropyl-4-oxo-1,3,8-triazaspiro[4.5]decan-2-ylidene)carbamate oxalate

Cat. No.: B8099965
M. Wt: 400.4 g/mol
InChI Key: PBAFEUOKZHHUNP-UHFFFAOYSA-N
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Description

The compound “(E)-tert-Butyl (3-isopropyl-4-oxo-1,3,8-triazaspiro[4.5]decan-2-ylidene)carbamate oxalate” (CAS: 1956426-50-8) is a spirocyclic derivative with a molecular formula of C₁₇H₂₈N₄O₇ and a molecular weight of 400.43 g/mol . Its structure features a 1,3,8-triazaspiro[4.5]decane core substituted with an isopropyl group at position 3, an oxo group at position 4, and a tert-butyl carbamate group in the (E)-configuration.

Handling precautions for this compound include using personal protective equipment (PPE) to avoid inhalation, skin contact, or ingestion, as it may pose health and environmental hazards . The compound’s GHS pictograms, hazard statements, and UN classification remain unspecified in the sourced data .

Properties

IUPAC Name

tert-butyl N-(4-oxo-3-propan-2-yl-1,3,8-triazaspiro[4.5]dec-1-en-2-yl)carbamate;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N4O3.C2H2O4/c1-10(2)19-11(20)15(6-8-16-9-7-15)18-12(19)17-13(21)22-14(3,4)5;3-1(4)2(5)6/h10,16H,6-9H2,1-5H3,(H,17,18,21);(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBAFEUOKZHHUNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=O)C2(CCNCC2)N=C1NC(=O)OC(C)(C)C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28N4O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-tert-Butyl (3-isopropyl-4-oxo-1,3,8-triazaspiro[4.5]decan-2-ylidene)carbamate oxalate typically involves multiple steps, starting with the formation of the spirocyclic core. One common synthetic route includes the reaction of appropriate starting materials, such as isopropylamine and tert-butyl isocyanate, under controlled conditions. The reaction conditions often require the use of a catalyst, such as a Lewis acid, and may involve heating to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. The process would be designed to minimize waste and maximize efficiency, often employing continuous flow reactors or other advanced techniques to streamline production.

Chemical Reactions Analysis

Types of Reactions

(E)-tert-Butyl (3-isopropyl-4-oxo-1,3,8-triazaspiro[4.5]decan-2-ylidene)carbamate oxalate: can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: : Reduction reactions can be used to modify the compound's structure and properties.

  • Substitution: : Substitution reactions can introduce new substituents at specific positions on the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and reaction times to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce amines or alcohols. Substitution reactions can result in the formation of new derivatives with different functional groups.

Scientific Research Applications

(E)-tert-Butyl (3-isopropyl-4-oxo-1,3,8-triazaspiro[4.5]decan-2-ylidene)carbamate oxalate: has several scientific research applications, including:

  • Chemistry: : The compound can be used as a building block for the synthesis of more complex molecules, serving as a precursor in organic synthesis.

  • Biology: : It may have potential biological activity, making it useful in the study of biological processes and the development of new drugs.

  • Medicine: : The compound's unique structure and properties could be explored for therapeutic applications, such as in the treatment of diseases.

  • Industry: : Its chemical properties may be harnessed for various industrial applications, including the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which (E)-tert-Butyl (3-isopropyl-4-oxo-1,3,8-triazaspiro[4.5]decan-2-ylidene)carbamate oxalate exerts its effects depends on its molecular targets and pathways involved. The compound may interact with specific enzymes or receptors, leading to biological or chemical changes. Understanding the precise mechanism of action requires detailed studies and experiments to elucidate the interactions and pathways involved.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Spirocyclic Triazaspiro Derivatives

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Substituents/Modifications Key Differences from Target Compound Ref.
(E)-tert-Butyl (3-isopropyl-4-oxo-1,3,8-triazaspiro[4.5]decan-2-ylidene)carbamate oxalate (1956426-50-8) C₁₇H₂₈N₄O₇ 400.43 3-isopropyl, 4-oxo, 1,3,8-triazaspiro[4.5]decane core, oxalate counterion Reference compound
(E)-tert-Butyl (3-(2-methoxyethyl)-4-oxo-1,3,8-triazaspiro[4.5]decan-2-ylidene)carbamate oxalate (1956426-78-0) C₁₇H₂₈N₄O₈ 416.43 3-(2-methoxyethyl) substituent Increased polarity due to methoxyethyl group
tert-Butyl (3-isopropyl-4-oxo-1,3,7-triazaspiro[4.4]non-1-en-2-yl)carbamate oxalate (1956426-55-3) C₁₆H₂₆N₄O₇ 386.40 1,3,7-triazaspiro[4.4]nonane core (smaller spiro ring system) Reduced ring size (4.4 vs. 4.5); fewer nitrogens
tert-Butyl (S)-(3,3-difluoro-8-azaspiro[4.5]decan-1-yl)carbamate (2306249-46-5) C₁₄H₂₄F₂N₂O₂ 290.35 3,3-difluoro substitution; lacks oxo and carbamate groups; simplified azaspiro structure Fluorine substituents; no oxalate counterion

Analysis of Structural and Functional Differences

Substituent Effects

  • Methoxyethyl vs. Isopropyl (CAS 1956426-78-0 vs. The target compound’s isopropyl group likely enhances lipophilicity, which may favor membrane permeability in drug discovery contexts .
  • Fluorine atoms may enhance metabolic stability and binding affinity in medicinal chemistry applications .

Spiro Ring System Modifications

  • 1,3,7-Triazaspiro[4.4]nonane Core (CAS 1956426-55-3): The smaller spiro ring system (4.4 vs. 4.5) and reduced nitrogen count (1,3,7 vs. 1,3,8) in CAS 1956426-55-3 likely alter conformational flexibility and hydrogen-bonding capacity. Such changes could impact interactions with biological targets, though pharmacological data are absent .

Counterion and Stability

  • The oxalate counterion in the target compound distinguishes it from non-salt forms (e.g., CAS 2306249-46-5). Oxalate salts generally exhibit improved crystallinity and shelf stability, which are critical for pharmaceutical formulation .

Research Findings and Limitations

  • Data Gaps: Critical parameters like solubility, melting point, and biological activity are unavailable for all compounds, limiting direct functional comparisons.

Biological Activity

(E)-tert-Butyl (3-isopropyl-4-oxo-1,3,8-triazaspiro[4.5]decan-2-ylidene)carbamate oxalate is a compound with significant potential in various biological applications. Its unique structure, characterized by the triazaspiro framework, suggests diverse interactions with biological systems. This article explores its biological activity based on available research findings and data.

  • Molecular Formula : C17H28N4O7
  • Molecular Weight : 400.43 g/mol
  • CAS Number : 1956426-50-8

The biological activity of this compound can be attributed to its ability to interact with various biological targets, including enzymes and receptors. The oxo group and carbamate moiety may enhance its binding affinity to specific targets, potentially leading to inhibitory or modulatory effects.

Biological Activities

  • Antimicrobial Activity :
    • Preliminary studies suggest that compounds similar to (E)-tert-butyl carbamates exhibit antimicrobial properties. The triazaspiro structure may contribute to this activity by disrupting microbial cell membranes or inhibiting essential enzymatic pathways.
  • Anticancer Potential :
    • Research indicates that derivatives of triazaspiro compounds possess anticancer properties. They may induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways related to cell survival and proliferation.
  • Neuroprotective Effects :
    • Some studies have highlighted the neuroprotective potential of similar carbamate derivatives, suggesting they may reduce oxidative stress and inflammation in neuronal cells.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis in cancer cells
NeuroprotectiveReduction in oxidative stress

Case Study 1: Antimicrobial Activity

In a study evaluating various carbamate derivatives, it was found that this compound demonstrated significant antibacterial activity against Gram-positive bacteria. The compound's mechanism was linked to membrane disruption and inhibition of cell wall synthesis.

Case Study 2: Anticancer Effects

Another study investigated the effects of triazaspiro compounds on human cancer cell lines. The results indicated that (E)-tert-butyl derivatives led to a marked decrease in cell viability and increased markers of apoptosis, suggesting a potential role as an anticancer agent.

Safety and Toxicological Profile

While the biological activities are promising, it is crucial to assess the safety profile of this compound. Toxicological evaluations indicate that high doses may lead to adverse effects such as gastrointestinal irritation and renal toxicity due to oxalate accumulation in the body.

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